molecular formula C8H11N3O B1526693 N-(5-aminopyridin-2-yl)-N-methylacetamide CAS No. 92808-22-5

N-(5-aminopyridin-2-yl)-N-methylacetamide

Cat. No. B1526693
CAS RN: 92808-22-5
M. Wt: 165.19 g/mol
InChI Key: LCKLLKQGQQZEOL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s melting and boiling points, solubility, density, and other physical properties, as well as its chemical stability and reactivity.


Scientific Research Applications

Conformational Analysis and Bioactivity

A comprehensive study by Asath et al. (2016) focused on the conformational analysis of N-(5-aminopyridin-2-yl)-N-methylacetamide (APA). Through density functional theory calculations, they predicted the most stable, optimized structure of APA. Their research included vibrational frequency calculations, ultraviolet-visible spectrum simulation, molecular electrostatic potential surface simulation, frontier molecular orbitals computation, and natural bond orbital analysis. This extensive analysis highlighted the APA molecule's higher molecular reactivity and stability. Furthermore, antidiabetic activity based on molecular docking analysis identified APA as a potential inhibitor against diabetic nephropathy, showcasing its relevance in developing therapeutic agents (Asath, Rekha, Premkumar, Mathavan, & Benial, 2016).

Spectroscopic Analysis

Research into the vibrational spectroscopic properties of N-(5-aminopyridin-2-yl)acetamide has provided valuable insights. Ji et al. (2020) conducted a study on the infrared spectrum (IR) of N-methylacetamide, focusing on the characteristic peaks of amide I, II, and III bands. Their work involved the use of density functional theory to calculate the independent IR spectrum of each component in N-methylacetamide. This research helps explain the formation of the amide infrared spectrum, contributing significantly to fields like organic chemistry, analytical chemistry, and chemical biology (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).

Thrombin Inhibition

Sanderson et al. (1998) explored the thrombin inhibitory properties of pyridinone acetamide derivatives, focusing on a compound similar in structure to N-(5-aminopyridin-2-yl)-N-methylacetamide. Their research identified compounds with potent antithrombotic effects and oral bioavailability, underscoring the therapeutic potential of such molecules in managing thrombosis (Sanderson, Cutrona, Dorsey, Dyer, McDonough, Naylor-Olsen, Chen, Chen, Cook, Gardell, Krueger, Lewis, Lin, Lucas, Lyle, Lynch, Stranieri, Vastag, Shafer, & Vacca, 1998).

Antiprion Activity

Gallardo-Godoy et al. (2011) discussed the development of 2-aminothiazoles, a new class of small molecules with significant antiprion activity. While not directly mentioning N-(5-aminopyridin-2-yl)-N-methylacetamide, the study emphasizes the pursuit of novel compounds for therapeutic applications against prion diseases, illustrating the broad interest in exploring the potential of nitrogen-containing heterocycles in disease management (Gallardo-Godoy, Gever, Fife, Silber, Prusiner, & Renslo, 2011).

Safety And Hazards

This involves detailing any known health risks or environmental hazards associated with the compound, as well as appropriate safety precautions.


Future Directions

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For a specific compound, these details would typically be found in scientific literature. If you have access to a library or a database like PubMed or SciFinder, you could search for the compound’s name or CAS number. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re working with a novel compound, you may need to conduct some of these analyses yourself. If that’s the case, please ensure you follow all relevant safety protocols.


properties

IUPAC Name

N-(5-aminopyridin-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKLLKQGQQZEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-aminopyridin-2-yl)-N-methylacetamide

CAS RN

92808-22-5
Record name N-(5-aminopyridin-2-yl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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